molecular formula C18H18N2O5S B2652698 N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921786-75-6

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2652698
CAS No.: 921786-75-6
M. Wt: 374.41
InChI Key: UTFAATWNVNQPSE-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of indoline and dioxine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the indoline and dioxine precursors. The indoline moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The dioxine moiety can be prepared through the cyclization of catechol derivatives with appropriate sulfonating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects . The compound’s structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of indoline and dioxine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-2-20-15-5-3-13(9-12(15)10-18(20)21)19-26(22,23)14-4-6-16-17(11-14)25-8-7-24-16/h3-6,9,11,19H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFAATWNVNQPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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